2-(2-iodophenyl)pyrrolidine hydrochloride
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Description
2-(2-iodophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular weight of 309.58 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-(2-iodophenyl)pyrrolidine hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, N-acyl- and N-Boc-protected pyrrolidines can be synthesized via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis
The molecular structure of 2-(2-iodophenyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to an iodophenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The presence of iodine contributes to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
2-(2-iodophenyl)pyrrolidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 309.58 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-(2-iodophenyl)pyrrolidine hydrochloride are not mentioned in the retrieved sources, the pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the wide range of biological activities exhibited by its derivatives . Therefore, it is likely that future research will continue to explore the potential of this compound and its derivatives in the treatment of various diseases.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-iodophenyl)pyrrolidine hydrochloride involves the reaction of 2-iodobenzaldehyde with pyrrolidine followed by reduction of the resulting Schiff base with sodium borohydride and subsequent protonation with hydrochloric acid.", "Starting Materials": [ "2-iodobenzaldehyde", "pyrrolidine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-iodobenzaldehyde is reacted with pyrrolidine in ethanol to form a Schiff base.", "Step 2: The Schiff base is reduced with sodium borohydride in ethanol to form 2-(2-iodophenyl)pyrrolidine.", "Step 3: The resulting product is protonated with hydrochloric acid to form 2-(2-iodophenyl)pyrrolidine hydrochloride." ] } | |
CAS RN |
2408974-07-0 |
Molecular Formula |
C10H13ClIN |
Molecular Weight |
309.6 |
Purity |
95 |
Origin of Product |
United States |
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